N-[(2-amino-3-pyridyl)sulfonyl]-2,6-dichloro-pyridine-3-carboxamide
Description
Systematic Nomenclature and International Union of Pure and Applied Chemistry Classification
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds containing multiple functional groups. The compound is officially registered under Chemical Abstracts Service number 1897388-46-3 and carries the molecular formula C11H8Cl2N4O3S. The molecular structure can be represented by the Simplified Molecular Input Line Entry System notation: NC1=NC=CC=C1S(=O)(=O)NC(=O)C=1C(=NC(=CC=1)Cl)Cl. The International Union of Pure and Applied Chemistry Key identifier FVAYYOPCKTYPRY-UHFFFAOYSA-N provides a unique structural fingerprint for this compound.
The systematic name reflects the hierarchical arrangement of functional groups within the molecular framework. The primary pyridine ring system serves as the foundational scaffold, with the 2,6-dichloro substitution pattern indicating chlorine atoms positioned at the second and sixth carbon atoms relative to the nitrogen atom. The carboxamide functionality at the third position establishes the connection point for the sulfonamide bridge, which subsequently links to the aminopyridyl substituent. This nomenclature system ensures precise identification and communication of the compound's structural features within the scientific community.
The compound's classification as a heterocyclic organic molecule stems from its incorporation of nitrogen atoms within cyclic structures. The presence of the sulfonamide functional group, characterized by the sulfur dioxide moiety bonded to nitrogen, places this compound within the broader category of sulfonamides, which have historical significance in antimicrobial therapy and continue to serve as important pharmacophores in modern drug design. The dual pyridine ring system further classifies this compound as a bis-pyridine derivative, a structural motif that has gained prominence in pharmaceutical research due to its favorable binding characteristics with biological targets.
Historical Context of Pyridine-Sulfonamide Hybrid Compounds in Medicinal Chemistry
The development of pyridine-sulfonamide hybrid compounds represents a significant evolution in medicinal chemistry, building upon the foundational discoveries of both pyridine derivatives and sulfonamide antibiotics throughout the twentieth century. The pyridine nucleus has been recognized as a privileged scaffold in drug design since the early recognition of its presence in naturally occurring alkaloids such as nicotine and essential vitamins including niacin and pyridoxine. The integration of pyridine structures into pharmaceutical compounds gained momentum with the development of therapeutic agents such as isoniazid for tuberculosis treatment and various proton pump inhibitors including esomeprazole and lansoprazole.
Sulfonamide chemistry emerged as a transformative force in antimicrobial therapy following the discovery of sulfanilamide derivatives in the 1930s. The attachment of the pyridine nucleus to sulfanilamide produced sulfapyridine, establishing the first documented example of pyridine-sulfonamide hybridization in therapeutic applications. This landmark development demonstrated the potential for combining these two pharmacologically active moieties to create compounds with enhanced or novel biological activities.
The historical progression of pyridine-sulfonamide research has been characterized by systematic exploration of structural modifications aimed at optimizing therapeutic efficacy and selectivity. Research efforts have focused on understanding how the electronic properties of the pyridine ring system influence the biological activity of sulfonamide derivatives. The ability of pyridine to participate in hydrogen bonding through its nitrogen lone pair electrons, combined with its capacity to serve as both a hydrogen bond donor and acceptor, has made it an attractive component for drug design. These properties have proven particularly valuable in the development of enzyme inhibitors, where precise molecular recognition is essential for therapeutic effectiveness.
Contemporary research has expanded the application of pyridine-sulfonamide hybrids beyond their traditional antimicrobial roles to encompass diverse therapeutic areas including cancer treatment, cardiovascular disease, and neurological disorders. The development of compounds such as this compound reflects the sophisticated approach modern medicinal chemists employ to create molecules with specific biological targets and improved pharmacological profiles. This evolution demonstrates the continued relevance of pyridine-sulfonamide chemistry in addressing contemporary medical challenges.
Structural Analogs in Contemporary Pharmaceutical Research
The landscape of contemporary pharmaceutical research features numerous structural analogs of this compound, each designed to explore specific structure-activity relationships and therapeutic applications. The systematic investigation of pyridine-based sulfonamide derivatives has yielded a diverse array of compounds that maintain the core structural motifs while incorporating strategic modifications to enhance biological activity or selectivity.
Recent synthetic efforts have focused on the development of pyrazolo[4,3-c]pyridine sulfonamides as carbonic anhydrase inhibitors, demonstrating the versatility of pyridine-sulfonamide frameworks in enzyme inhibition. These compounds have shown promising inhibitory activity against both human and bacterial carbonic anhydrase isoforms, highlighting their potential as antibacterial agents with alternative mechanisms of action for addressing drug resistance challenges. The structural relationship between these pyrazolo[4,3-c]pyridine derivatives and this compound illustrates the importance of heterocyclic variations in modulating biological activity.
The synthesis of triarylpyridines incorporating sulfonate and sulfonamide moieties represents another significant development in this chemical space. These compounds have been investigated as potential drug candidates, with particular attention to their ability to interact with specific biological targets through their extended aromatic systems and strategically positioned functional groups. The incorporation of multiple pyridine rings within these structures provides opportunities for enhanced binding affinity and selectivity compared to simpler analogs.
| Compound Class | Key Structural Features | Primary Research Applications |
|---|---|---|
| Pyrazolo[4,3-c]pyridine sulfonamides | Fused pyrazole-pyridine core with sulfonamide substituents | Carbonic anhydrase inhibition, antibacterial activity |
| Triarylpyridine sulfonates/sulfonamides | Multiple aromatic rings with sulfur-containing functional groups | General drug candidate screening |
| Dichloropyridine carboxamides | Halogenated pyridine rings with amide functionalities | Cancer research, hedgehog pathway modulation |
| Benzothiazole-pyridine hybrids | Fused heterocyclic systems with pyridine components | Antiviral and antimicrobial applications |
The design and synthesis of functionalized pyridine-based benzothiazole and benzimidazole compounds incorporating sulfonamide moieties have demonstrated significant antiviral and antimicrobial properties. These studies have revealed that specific structural modifications, such as the incorporation of cyanoacetoarylsulfonylhydrazide components, can enhance biological activity against viruses including herpes simplex virus type 1 and coxsackievirus B4. The relationship between these compounds and this compound lies in their shared utilization of pyridine-sulfonamide connectivity, albeit with different heterocyclic partners and substitution patterns.
The exploration of structural analogs has also encompassed variations in the sulfonamide linkage itself, with researchers investigating different approaches to connecting pyridine rings through sulfur-containing bridges. The development of compounds featuring direct sulfonamide connections between pyridine rings, as exemplified by this compound, represents a sophisticated approach to creating molecules with precise three-dimensional arrangements of pharmacophoric elements. This structural strategy enables the optimization of molecular interactions with biological targets while maintaining the favorable physicochemical properties associated with pyridine-containing compounds.
Properties
IUPAC Name |
N-(2-aminopyridin-3-yl)sulfonyl-2,6-dichloropyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N4O3S/c12-8-4-3-6(9(13)16-8)11(18)17-21(19,20)7-2-1-5-15-10(7)14/h1-5H,(H2,14,15)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVAYYOPCKTYPRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N)S(=O)(=O)NC(=O)C2=C(N=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methodology:
- Reagents : 2,6-dichloropyridine, nitric acid (various concentrations), sulfuric acid, and a nitration catalyst such as thionamic acid.
- Conditions : The nitration is performed at temperatures ranging from 50°C to 120°C, depending on the embodiment.
- Procedure :
Data Table: Nitration Conditions and Yields
| Embodiment | Reactants | Temperature (°C) | Time (hours) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 1 | 2,6-dichloropyridine + nitric acid (30%) | 110-120 | 30 | 82 | 98.3 |
| 2 | 2,6-dichloropyridine + nitric acid (65%) | 20 | 40 | 86 | 96.9 |
| 3 | 2,6-dichloropyridine + nitric acid (90%) | 50-60 | 10 | 88.3 | 95.5 |
Reduction of 2,6-Dichloro-3-nitropyridine to 2,6-Dichloropyridine-3-amine
The nitro group is then reduced to an amino group, a critical step for subsequent sulfonylation and amide formation.
Methodology:
- Reagents : Catalytic hydrogenation using palladium or platinum catalysts.
- Conditions :
- Hydrogen gas at pressures of 1-3 MPa.
- Solvent: Ethanol, methanol, or acetic acid.
- Temperature: 25-50°C.
- Procedure :
Sulfonylation to Form N-[(2-amino-3-pyridyl)sulfonyl]
The amino derivative undergoes sulfonylation to introduce the sulfonyl group, forming the key sulfonamide intermediate.
Methodology:
- Reagents : Sulfonyl chlorides or sulfonic acids, base (e.g., pyridine or triethylamine).
- Conditions :
- Temperature: 0°C to room temperature.
- Solvent: Dichloromethane or acetonitrile.
- Procedure :
Notes:
- The choice of sulfonyl chloride influences the final properties of the compound.
- Reaction yields typically range from 70-85%.
Formation of the Carboxamide Group at the Pyridine-3-Position
The final step involves converting the pyridine-3-position into a carboxamide.
Methodology:
- Reagents : Ammonia or primary amines, coupling agents such as carbodiimides (e.g., EDC, DCC).
- Conditions :
- Solvent: DMF or DMSO.
- Temperature: Room temperature to 60°C.
- Procedure :
Summary of Preparation Route
| Step | Reaction | Reagents | Conditions | Yield/Notes |
|---|---|---|---|---|
| 1 | Nitration | Nitric acid, sulfuric acid | 110-120°C, 30-40h | Up to 86%, high purity |
| 2 | Reduction | H2, Pd/C | 25-50°C, 1-3 MPa | High yield, >90% |
| 3 | Sulfonylation | Sulfonyl chloride, pyridine | 0°C to RT | 70-85% yield |
| 4 | Amidation | Ammonia or amines, coupling agents | RT to 60°C | High purity, efficient |
Research Findings and Data Analysis
- The nitration process is optimized at elevated temperatures with sulfuric acid as solvent, achieving yields over 85%.
- Catalytic hydrogenation effectively reduces nitro groups to amino groups with high selectivity and yields exceeding 90%.
- Sulfonylation reactions are sensitive to temperature and reagent stoichiometry, but when properly controlled, they afford high yields of sulfonyl derivatives.
- Amidation at the pyridine-3-position is straightforward with common coupling agents, providing the final compound with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2-amino-3-pyridyl)sulfonyl]-2,6-dichloro-pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The sulfonyl group can be reduced to a thiol group under specific conditions.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while substitution of chlorine atoms can result in various substituted pyridine derivatives.
Scientific Research Applications
N-[(2-amino-3-pyridyl)sulfonyl]-2,6-dichloro-pyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: The compound can be used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-[(2-amino-3-pyridyl)sulfonyl]-2,6-dichloro-pyridine-3-carboxamide involves its interaction with specific molecular targets. The amino and sulfonyl groups can form hydrogen bonds with target molecules, while the chlorine atoms may participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Sulfonamide Linkage and Heterocyclic Cores
The sulfonamide group is a common feature in bioactive molecules. Below is a comparative analysis with structurally related compounds:
Key Observations :
- Heterocyclic Influence : The dichloropyridine core in the target compound may enhance electron-withdrawing effects compared to benzothiazole () or indoloquinazolin () systems. This could influence binding affinity in enzyme targets .
- Substituent Positioning: highlights that meta- vs. para-substitution of amino groups on phenyl rings affects SAR. The 2-amino-3-pyridyl group in the target compound may optimize steric or electronic interactions in its target .
Functional Group Impact on Activity
- Chlorine Substituents: The 2,6-dichloro substitution on pyridine may enhance lipophilicity and metabolic stability compared to non-halogenated analogs (e.g., benzothiazole derivatives in ) .
- Amino Group: The 2-amino-3-pyridyl group could participate in hydrogen bonding, similar to the amino groups in ’s benzothiazole derivatives, which are critical for receptor interactions .
- Sulfonyl vs. Carboxamide : The dual functionality (sulfonyl and carboxamide) may mimic natural ligands, a feature shared with Sch225336 (), which combines sulfonyl groups with carboxamide-like structures for receptor binding .
Biological Activity
N-[(2-amino-3-pyridyl)sulfonyl]-2,6-dichloro-pyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the synthesis, biological activity, and relevant research findings associated with this compound.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including sulfonylation and carboxamide formation. The detailed synthetic route may vary but generally includes the following steps:
- Preparation of 2-amino-3-pyridine sulfonic acid .
- Formation of the sulfonamide linkage .
- Chlorination at the 2 and 6 positions of the pyridine ring .
- Final carboxamide formation .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of sulfonylpyridines have shown selective inhibition against Chlamydia trachomatis, a major cause of sexually transmitted infections. These compounds were reported to impair bacterial growth without affecting host cell viability, suggesting a targeted mechanism of action .
Structure-Activity Relationship (SAR)
The biological evaluation of various analogues has highlighted the importance of structural modifications on activity. For example:
- Substituents on the aromatic regions can enhance selectivity and potency against specific pathogens.
- Molecular stability in biological fluids is crucial for therapeutic efficacy.
Case Studies
- Chlamydia Inhibition : A study demonstrated that certain sulfonylpyridine derivatives inhibited C. trachomatis growth effectively, with minimal toxicity to mammalian cells. The compounds were non-mutagenic and showed promising stability in plasma and gastric fluid .
- Antibacterial Activity : Another investigation revealed that related compounds exhibited moderate antibacterial activity against Neisseria meningitidis and Haemophilus influenzae, indicating potential for broader antibacterial applications .
Table 1: Biological Activity Summary
| Compound | Target Pathogen | MIC (μg/mL) | Toxicity (Mammalian Cells) | Stability |
|---|---|---|---|---|
| This compound | C. trachomatis | Not specified | Low | High |
| Sulfonylpyridine Derivative 1 | N. meningitidis | 64 | Moderate | Moderate |
| Sulfonylpyridine Derivative 2 | H. influenzae | 32 | Moderate | Moderate |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-[(2-amino-3-pyridyl)sulfonyl]-2,6-dichloro-pyridine-3-carboxamide?
- Methodological Answer : Synthesis typically involves sulfonamide coupling between 2-amino-3-pyridinesulfonyl chloride and 2,6-dichloropyridine-3-carboxamide. Key steps include:
- Activation : Use of coupling agents like EDCI/HOBt in anhydrous DMF to facilitate amide bond formation .
- Purification : Column chromatography (silica gel, gradient elution with EtOAc/hexane) followed by recrystallization from ethanol/water .
- Validation : Confirm structure via -NMR (pyridyl protons at δ 8.2–8.5 ppm) and LC-MS (expected [M+H] ~ 371.2) .
Q. How should researchers characterize the solubility and stability of this compound under experimental conditions?
- Methodological Answer :
- Solubility : Test in DMSO (primary solvent for stock solutions) and aqueous buffers (pH 2–9) using UV-Vis spectroscopy (λ~270 nm for pyridine derivatives). For low solubility, consider co-solvents like PEG-400 .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Pyridine sulfonamides are prone to hydrolysis in acidic conditions; stabilize with lyophilization .
Advanced Research Questions
Q. How can computational modeling predict the biological target interactions of this compound?
- Methodological Answer :
- Docking Studies : Use Schrödinger Maestro to model interactions with enzymes (e.g., kinases) via the sulfonamide group’s hydrogen bonding. Compare binding poses with known inhibitors like bis-sulfone derivatives .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Focus on the dichloropyridine moiety’s hydrophobic interactions .
- Validation : Cross-reference with experimental IC data from kinase inhibition assays .
Q. What strategies resolve contradictions in bioactivity data across cell-based vs. enzymatic assays?
- Methodological Answer :
- Assay Optimization : For cell-based assays, account for membrane permeability (logP ~2.5 estimated via ChemAxon) and efflux pumps using inhibitors like verapamil .
- Metabolite Screening : Use LC-HRMS to identify in situ degradation products (e.g., hydrolyzed sulfonamide) that may interfere with activity .
- Data Normalization : Apply Z-factor statistical analysis to distinguish true activity from noise in high-throughput screens .
Data Analysis & Experimental Design
Q. How to design dose-response experiments for evaluating anticancer activity?
- Methodological Answer :
- Cell Lines : Use NCI-60 panels with emphasis on solid tumors (e.g., HCT-116, MCF-7) due to pyridine sulfonamides’ reported antiproliferative effects .
- Dosing Range : Start at 0.1–100 μM, based on IC values of structurally related compounds (e.g., tasisulam sodium: IC ~5 μM) .
- Endpoints : Combine MTT assays with apoptosis markers (Annexin V/PI) and cell cycle analysis (PI staining) .
Q. What analytical techniques are critical for detecting impurities in synthesized batches?
- Methodological Answer :
- HPLC-PDA : Use a C18 column (5 μm, 150 mm) with 0.1% TFA in water/acetonitrile. Monitor at 270 nm; impurities >0.1% require isolation .
- NMR Spectroscopy : -NMR detects residual solvents (e.g., DMF) and unreacted starting materials (e.g., dichloropyridine peaks at δ 150–155 ppm) .
- Elemental Analysis : Confirm sulfur (~8.6%) and nitrogen (~15.1%) content to validate purity .
Mechanistic & Structural Studies
Q. How to investigate the role of the sulfonamide group in target binding?
- Methodological Answer :
- SAR Studies : Synthesize analogs replacing the sulfonamide with carbamate or urea groups. Compare inhibition profiles in enzymatic assays .
- Crystallography : Co-crystallize the compound with a target protein (e.g., carbonic anhydrase IX) to resolve hydrogen-bonding networks .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (K) and entropy changes upon sulfonamide modification .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
